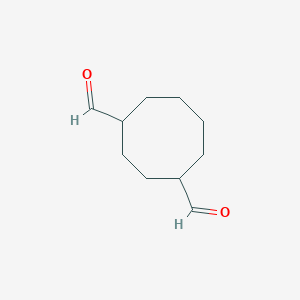
Cyclooctane-1,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctane-1,4-dicarbaldehyde is an organic compound characterized by a cyclooctane ring with two formyl groups attached at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: Cyclooctane-1,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclooctane-1,4-dimethanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. The reaction typically occurs under mild conditions, with the oxidizing agent facilitating the conversion of the hydroxyl groups to formyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of cyclooctane derivatives. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Cyclooctane-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl groups to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclooctane-1,4-dicarboxylic acid.
Reduction: Cyclooctane-1,4-dimethanol.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
科学研究应用
Cyclooctane-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed oxidation and reduction reactions.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of cyclooctane-1,4-dicarbaldehyde involves its ability to undergo various chemical transformations The formyl groups are reactive sites that can participate in oxidation, reduction, and substitution reactions
相似化合物的比较
Cyclooctane-1,4-dicarbaldehyde can be compared with other cycloalkane derivatives such as:
Cyclooctane-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
Cyclooctane-1,4-dimethanol: Similar structure but with hydroxyl groups instead of formyl groups.
Cyclohexane-1,4-dicarbaldehyde: Smaller ring size but similar functional groups.
Uniqueness: this compound is unique due to its eight-membered ring structure and the presence of two reactive formyl groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
属性
CAS 编号 |
86214-23-5 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
cyclooctane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-7-9-3-1-2-4-10(8-12)6-5-9/h7-10H,1-6H2 |
InChI 键 |
WTNONHWHPOSNKJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CCC(C1)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
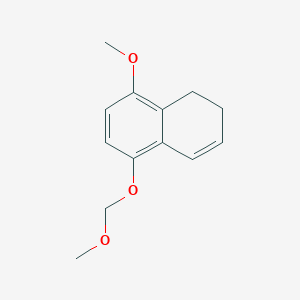
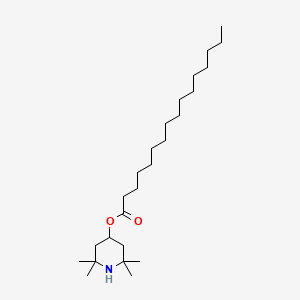
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
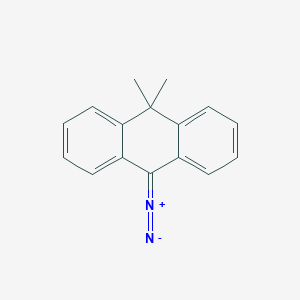
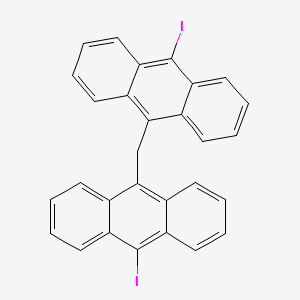
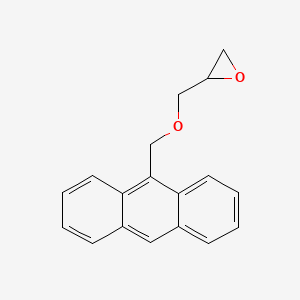
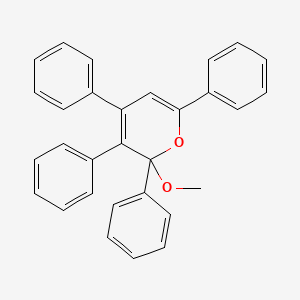
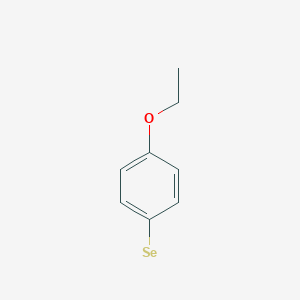
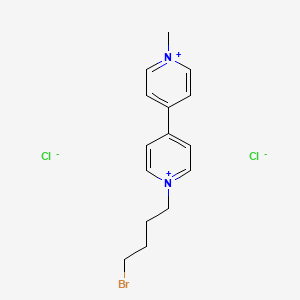
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
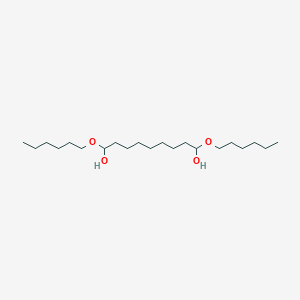
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
